Welcome to the BenchChem Online Store!
molecular formula C12H14N2O2 B8290626 8-(4-Carboxybutyl)imidazo[1,5-a]pyridine

8-(4-Carboxybutyl)imidazo[1,5-a]pyridine

Cat. No. B8290626
M. Wt: 218.25 g/mol
InChI Key: NCDWTVJYTYGZHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04444775

Procedure details

A solution of 8-(4-methoxycarbonylbutyl)-imidazo[1,5-a]pyridine (30 mg) in 0.3 ml of ethanol and 0.3 ml of 1 N sodium hydroxide is refluxed for 2 hours, cooled, diluted with 2 ml of water and extracted with ethyl acetate (1×5 ml). The aqueous phase is brought to pH=6 and is extracted with methylene chloride (4×10 ml). The extracts are dried and evaporated to yield 8-(4-carboxybutyl)imidazo[1,5-a]pyridine, melting at 195°-197°.
Name
8-(4-methoxycarbonylbutyl)-imidazo[1,5-a]pyridine
Quantity
30 mg
Type
reactant
Reaction Step One
Quantity
0.3 mL
Type
solvent
Reaction Step One
Quantity
0.3 mL
Type
solvent
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[O:2][C:3]([CH2:5][CH2:6][CH2:7][CH2:8][C:9]1[C:10]2[N:11]([CH:15]=[N:16][CH:17]=2)[CH:12]=[CH:13][CH:14]=1)=[O:4]>C(O)C.[OH-].[Na+].O>[C:3]([CH2:5][CH2:6][CH2:7][CH2:8][C:9]1[C:10]2[N:11]([CH:15]=[N:16][CH:17]=2)[CH:12]=[CH:13][CH:14]=1)([OH:4])=[O:2] |f:2.3|

Inputs

Step One
Name
8-(4-methoxycarbonylbutyl)-imidazo[1,5-a]pyridine
Quantity
30 mg
Type
reactant
Smiles
COC(=O)CCCCC=1C=2N(C=CC1)C=NC2
Name
Quantity
0.3 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
0.3 mL
Type
solvent
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
2 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (1×5 ml)
EXTRACTION
Type
EXTRACTION
Details
is extracted with methylene chloride (4×10 ml)
CUSTOM
Type
CUSTOM
Details
The extracts are dried
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
C(=O)(O)CCCCC=1C=2N(C=CC1)C=NC2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.